molecular formula C20H21N3O7 B2562970 11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 869465-32-7

11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No. B2562970
CAS RN: 869465-32-7
M. Wt: 415.402
InChI Key: KAOAQNQGVJFHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a trimethoxyphenyl functional group, which is a versatile pharmacophore . This moiety is present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds with trimethoxyphenyl fragments have been synthesized using various reactions . For instance, trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The trimethoxyphenyl group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .


Chemical Reactions Analysis

The trimethoxyphenyl group in the compound could potentially participate in various chemical reactions. For instance, it has been found that compounds with this group can interact with αβ-tubulin dimer at the colchicine binding site (CBS) and destabilize microtubules .

Scientific Research Applications

properties

IUPAC Name

11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7/c1-22-17-15(18(24)23(2)20(22)26)13(14-10(21-17)8-30-19(14)25)9-6-11(27-3)16(29-5)12(7-9)28-4/h6-7,13,21H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOAQNQGVJFHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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